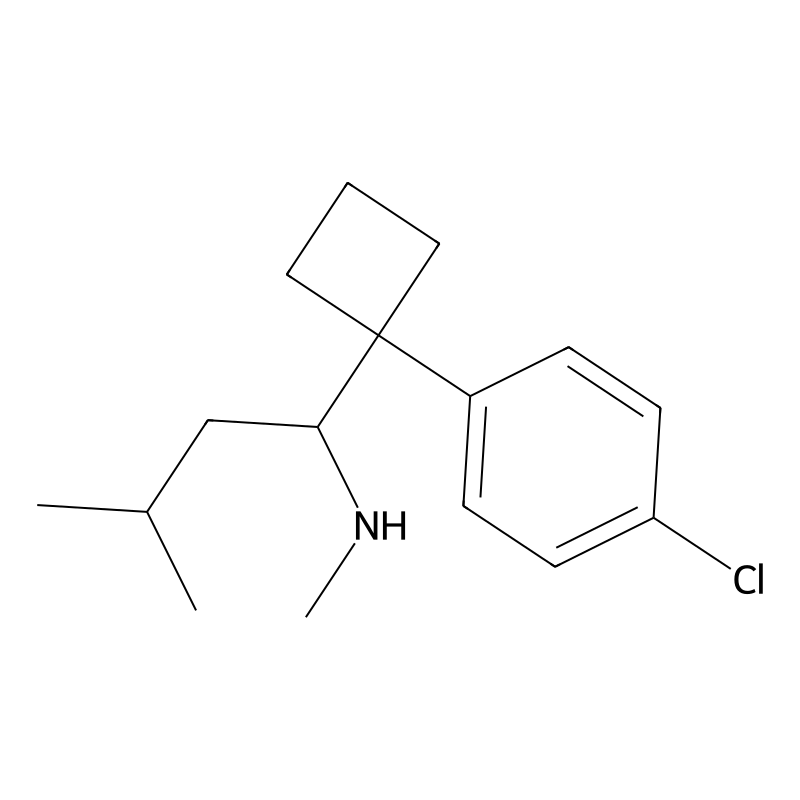Desmethylsibutramine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Understanding the Mechanism of Action of Sibutramine:
- DSM research helps researchers understand how sibutramine exerts its weight-loss effects. Studies have shown that DSM, like sibutramine, affects various neurotransmitters involved in appetite regulation, including serotonin and norepinephrine. This information can be crucial in developing safer and more effective weight-loss medications. Source: Li et al., 2008:
Preclinical Studies for New Anti-Obesity Drugs:
- Researchers have explored the potential of DSM itself or its analogs as potential anti-obesity drugs. These studies are typically conducted in preclinical models like rodents, investigating the drug's effects on body weight, food intake, and metabolic processes. Source: Xu et al., 2010:
Investigating the Safety Profile of Sibutramine and its Metabolites:
- Research on DSM also contributes to understanding the safety profile of sibutramine and its potential side effects. Studies have examined the potential cardiovascular risks associated with DSM, aiming to identify safer alternatives with similar weight-loss efficacy. Source: Zhang et al., 2012:
Pharmacokinetic and Metabolic Studies:
Desmethylsibutramine, also known as Norsibutramine or BTS-54354, is an active metabolite of the anorectic drug sibutramine. It is characterized by the chemical formula and a molar mass of approximately 265.83 g/mol . Desmethylsibutramine is recognized for its role as a more potent monoamine reuptake inhibitor compared to its parent compound, sibutramine, making it a subject of interest in weight loss and obesity treatments .
Desmethylsibutramine, like sibutramine, is thought to work by inhibiting the reuptake of serotonin and norepinephrine in the brain []. These neurotransmitters regulate mood, appetite, and energy expenditure. By increasing their availability, desmethylsibutramine may potentially influence these processes. However, the exact mechanism by which it affects weight control is not fully understood.
- Nucleophilic Substitution: The presence of the chlorine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives.
- Oxidation: As a secondary amine, desmethylsibutramine can be oxidized to form N-oxides.
- Degradation: Under acidic or basic conditions, desmethylsibutramine may decompose, producing various byproducts such as carbon oxides and nitrogen oxides .
Desmethylsibutramine exhibits significant biological activity primarily as a monoamine reuptake inhibitor. It affects neurotransmitters such as norepinephrine, serotonin, and dopamine. Studies have shown that desmethylsibutramine has a higher potency in inhibiting the reuptake of norepinephrine and dopamine compared to serotonin . This mechanism contributes to its appetite-suppressing effects, making it a candidate for anti-obesity therapies.
Pharmacological Effects- Anorectic Activity: Demonstrated in animal studies where it effectively reduced food intake .
- Locomotor Activity: Influences dopamine-dependent behaviors, which can be dissociated from its anorectic effects .
Desmethylsibutramine can be synthesized through various methods, often involving the demethylation of sibutramine. Key synthesis routes include:
- Chemical Demethylation: Utilizing reagents that selectively remove methyl groups from sibutramine.
- Biotransformation: Employing microbial or enzymatic systems that convert sibutramine into desmethylsibutramine under controlled conditions.
These methods allow for the production of desmethylsibutramine in both laboratory and industrial settings.
Desmethylsibutramine has been utilized in several applications:
- Weight Loss Supplements: Often found as an ingredient in dietary supplements marketed for weight loss .
- Pharmaceutical Research: Investigated for its potential therapeutic effects in obesity and depression due to its pharmacological profile.
- Analytical Chemistry: Used as a reference standard in studies analyzing the presence of sibutramine and its metabolites in food supplements .
Interaction studies have highlighted potential risks associated with desmethylsibutramine:
- Cardiovascular Effects: Similar to sibutramine, desmethylsibutramine may increase blood pressure and heart rate, posing risks for individuals with cardiovascular conditions .
- Drug Interactions: It may interact with other medications affecting neurotransmitter levels, necessitating caution in polypharmacy situations.
Desmethylsibutramine shares structural and functional similarities with several compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Sibutramine | Parent compound | Monoamine reuptake inhibitor | Withdrawn from market due to safety concerns |
| Didemethylsibutramine | Related metabolite | Similar anorectic effects | Less potent than desmethylsibutramine |
| N-ethylsibutramine | Structural derivative | Potentially similar activity | Different side effects profile |
| 3,4-Dichlorosibutramine | Chlorinated derivative | Enhanced potency | Investigated for illicit use |
Uniqueness of Desmethylsibutramine:
Desmethylsibutramine is distinguished by its increased potency as a monoamine reuptake inhibitor compared to sibutramine and other metabolites. Its role in weight loss therapies and potential safety profile make it a compound of interest despite concerns regarding its use in dietary supplements.








